

# **cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula**

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## **Compound of Interest**

**Compound Name:** *cis*-Octahydropyrrolo[3,4-*b*]pyridine

**Cat. No.:** B122999

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## **Technical Guide: *cis*-Octahydropyrrolo[3,4-*b*]pyridine**

For Researchers, Scientists, and Drug Development Professionals

## **Core Compound Data**

This document provides a comprehensive technical overview of ***cis*-Octahydropyrrolo[3,4-*b*]pyridine**, a pivotal heterocyclic building block in contemporary medicinal chemistry.

Renowned for its rigid bicyclic structure, this compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, most notably the fluoroquinolone antibiotic, moxifloxacin, and compounds targeting the central nervous system.[\[1\]](#)

The fundamental physicochemical properties of ***cis*-Octahydropyrrolo[3,4-*b*]pyridine** are summarized below.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	126.2 g/mol
CAS Number	147459-51-6

## Synthetic Protocols

The synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine** is a multi-step process that has been the subject of considerable research to optimize yield and stereoselectivity. The protocols often commence from pyridine-2,3-dicarboxylic acid and involve key stages of imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities, followed by optical resolution to isolate the desired cis-isomer.

## Representative Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol outlines a common synthetic route for producing the enantiomerically pure (4aS,7aS) isomer, a key intermediate for moxifloxacin.

### Step 1: Formation of 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.
- The coupling of these reactants leads to the formation of the corresponding dione.

### Step 2: Pyridine Ring Reduction

- The product from Step 1, 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, is subjected to catalytic hydrogenation.
- A palladium on carbon (Pd/C) catalyst is typically employed under hydrogen pressure.
- This reaction reduces the pyridine ring to afford the piperidine ring structure.

### Step 3: Carbonyl Group Reduction

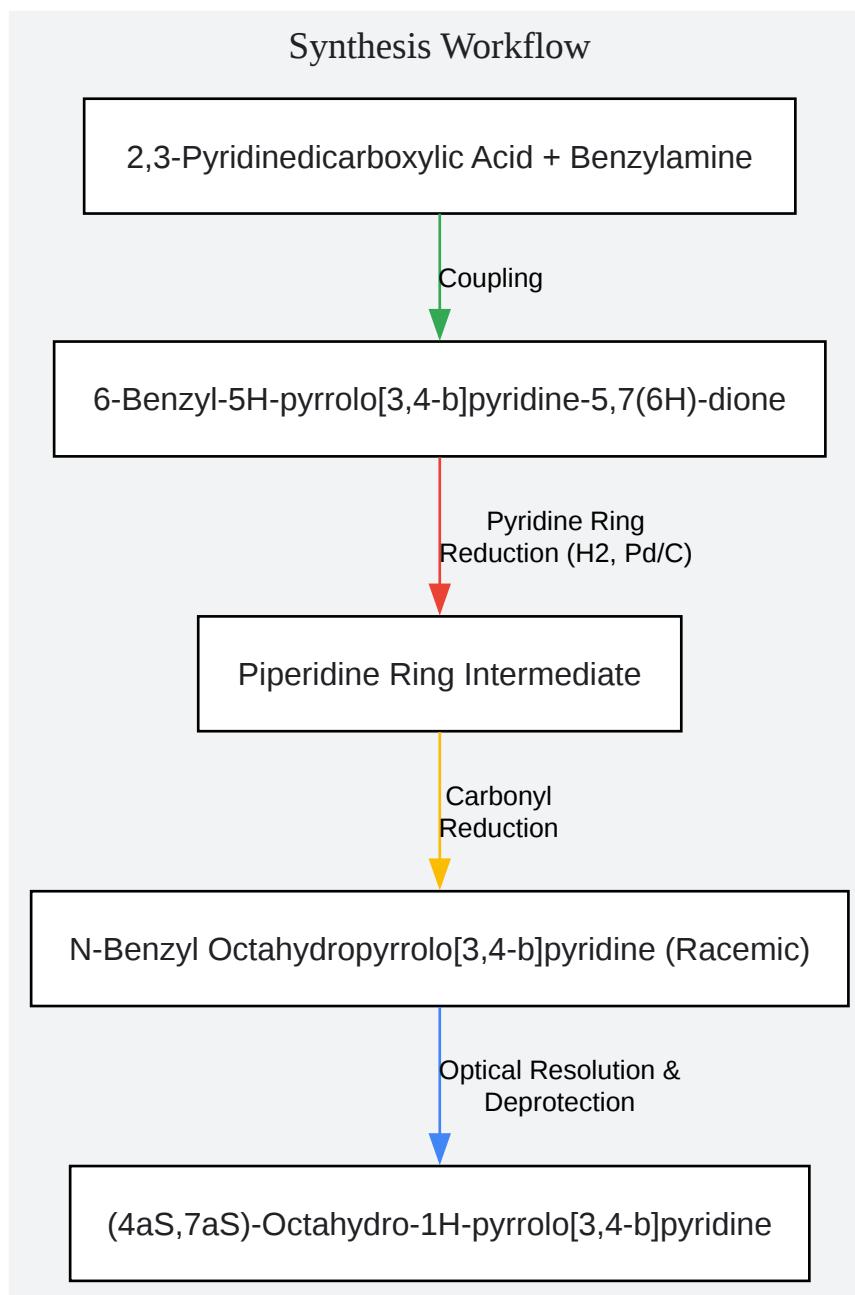
- The resulting dione intermediate is treated with a reducing agent to convert the carbonyl groups to methylene groups.
- This step yields N-benzyl octahydropyrrolo[3,4-b]pyridine.

### Step 4: Optical Resolution and Deprotection

- The racemic N-benzyl octahydropyrrolo[3,4-b]pyridine is resolved using a chiral acid, such as D-(-)-tartaric acid, in a suitable solvent like ethanol.
- This process selectively crystallizes one of the diastereomeric salts.
- Subsequent deprotection of the benzyl group yields the enantiomerically pure (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

## Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis of **cis-Octahydropyrrolo[3,4-b]pyridine**, highlighting the key transformations.



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## References

- 1. [asianpubs.org \[asianpubs.org\]](https://www.asianpubs.org)
- To cite this document: BenchChem. [cis-Octahydropyrrolo[3,4-b]pyridine molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b122999#cis-octahydropyrrolo-3-4-b-pyridine-molecular-weight-and-formula>

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